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Abstract
Bromonitromethane (BNM) has emerged as a powerful and versatile building block in organic

synthesis. Its unique electronic properties, stemming from the presence of both a good leaving

group (bromine) and a strong electron-withdrawing group (nitro), render it an exceptional

electrophile at both the carbon and bromine centers. This dual reactivity allows for a diverse

array of chemical transformations, making it a valuable tool for the construction of complex

molecular architectures, particularly in the realm of medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the chemistry of

bromonitromethane, focusing on its applications as a versatile electrophile. Detailed

experimental protocols for key reactions, quantitative data summaries, and mechanistic

pathway visualizations are presented to enable researchers to effectively harness the synthetic

potential of this reagent.

Introduction
The quest for novel bioactive molecules in drug discovery necessitates the development of

efficient and selective synthetic methodologies. Bromonitromethane (CH₂BrNO₂), a dense,

colorless to pale yellow liquid, has garnered significant attention as a multifaceted reagent

capable of participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming

reactions.[1][2] Its utility lies in its ability to react with a variety of nucleophiles at either the

bromine or the carbon atom, a behavior dictated by the nature of the nucleophile and the
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reaction conditions.[3][4] This adaptability makes it a cornerstone for the synthesis of nitro

compounds, which are valuable precursors to amines, ketones, and other functional groups

integral to pharmaceutical scaffolds.[5][6] This guide will delve into the core reactivity of

bromonitromethane, providing practical insights for its application in contemporary organic

synthesis.

Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of bromonitromethane
is crucial for its safe handling and for the accurate analysis of reaction outcomes.

Table 1: Physicochemical Properties of Bromonitromethane

Property Value Reference(s)

Molecular Formula CH₂BrNO₂ [2][7]

Molecular Weight 139.94 g/mol [7][8]

Appearance Colorless to light yellow liquid [1][2]

Density 2.007 g/mL at 25 °C [7]

Boiling Point 146-148 °C / 750 mmHg [7]

Refractive Index (n20/D) 1.496 [7]

CAS Number 563-70-2 [2][7]

Table 2: Spectroscopic Data for Bromonitromethane
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Spectroscopy Key Features Reference(s)

¹H NMR
Data available from various

sources.
[8]

Mass Spectrometry (GC-MS)
Available in the NIST Mass

Spectrometry Data Center.
[8][9]

Infrared (IR) Spectroscopy
Spectra available from NIST

and other databases.
[8][10]

Raman Spectroscopy
Data available from various

sources.
[8]

Reactivity as an Electrophile
The electrophilic nature of bromonitromethane is the cornerstone of its synthetic utility.

Depending on the nucleophile, the reaction can proceed via attack at either the carbon or the

bromine atom.

Reactions at the Carbon Center
The electron-withdrawing nitro group renders the methylene protons of bromonitromethane
acidic, allowing for deprotonation to form a stabilized carbanion. This carbanion can then act as

a nucleophile. However, in many reactions, the carbon atom of the C-Br bond acts as the

electrophilic site.

Bromonitromethane is an excellent Michael donor for conjugate additions to α,β-unsaturated

carbonyl compounds, nitriles, and other Michael acceptors.[11][12] This reaction is a powerful

tool for the formation of carbon-carbon bonds and the synthesis of functionalized nitroalkanes.

Bromonitromethane
(CH₂BrNO₂)

α,β-Unsaturated
Carbonyl

Michael AdditionBase Deprotonation Enolate Adduct γ-Nitro KetoneProtonation

Click to download full resolution via product page

Caption: General workflow for the Michael addition of bromonitromethane.
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The resulting γ-nitro ketones are versatile intermediates that can be further transformed into

valuable compounds like γ-amino acids.[13]

Table 3: Examples of Michael Addition Reactions with Bromonitromethane

Michael
Acceptor

Catalyst/Base Yield (%)
Enantiomeric
Excess (ee %)

Reference(s)

Alkyl vinyl

ketones

Chiral secondary

amines
61-99 97-99 [14]

α,β-Unsaturated

aldehydes

Chiral secondary

amines
Good Excellent [14]

2-Cyclohexen-1-

one

5-(Pyrrolidin-2-

yl)-1H-tetrazole
Good Good [14]

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a

carbonyl compound.[15][16] Bromonitromethane can participate in Henry reactions, typically

after in situ deprotonation, to yield β-nitro alcohols. These products are valuable precursors for

the synthesis of amino alcohols and other important molecules.

Bromonitromethane
(CH₂BrNO₂)

Aldehyde/KetoneNucleophilic AttackBase Deprotonation Nitroalkoxide β-Nitro AlcoholProtonation

Click to download full resolution via product page

Caption: Mechanistic pathway of the Henry reaction involving bromonitromethane.

A notable variation involves the NaI-catalyzed addition of bromonitromethane to aldehydes,

affording 1-bromo-1-nitroalkan-2-ols with high atom economy under mild conditions.[17]

Table 4: Selected Henry-Type Reactions of Bromonitromethane
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Aldehyde
Catalyst/Prom
oter

Product Yield (%) Reference(s)

Various

aldehydes
NaI (catalytic)

1-Bromo-1-

nitroalkan-2-ols
52-70 [17]

Various

aldehydes
SmI₂

1-Nitroalkan-2-

ols
Good [5]

Aldehydes Iron(0)
2-Nitro-alkan-1-

ols
- [18]

Reactions at the Bromine Center
With certain soft nucleophiles, bromonitromethane acts as a bromine donor, where the

nucleophile attacks the bromine atom. This reactivity pathway leads to the formation of a

nitronate anion and a brominated nucleophile.[4]

The reaction of bromonitromethane with thiolates initially yields disulfides through an attack

on the bromine atom.[4] Similarly, arenesulfinate ions attack the bromine atom, establishing an

equilibrium between the reactants and the corresponding sulfonyl bromide and nitronate ion.[4]

Bromonitromethane

Disulfide (RSSR)

Nitronate Anion

Thiolate (RS⁻) Attack at Bromine

Click to download full resolution via product page

Caption: Reaction of bromonitromethane with thiolates.

This reactivity has been exploited for the synthesis of nitrothiophenes.[4]

Cycloaddition Reactions
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Bromonitromethane can be a precursor for 1,3-dipoles in cycloaddition reactions, leading to

the formation of five-membered heterocyclic rings. Treatment with a Lewis acid like BF₃·OEt₂

can generate a nitronate ylide, which then undergoes [3+2] cycloaddition with suitable

dipolarophiles.[19] Furthermore, it is a key reagent in the synthesis of highly functionalized

nitrocyclopropanes through domino Michael-addition/intramolecular-alkylation strategies.[7]

Table 5: Cyclopropanation Reactions using Bromonitromethane

Alkene Catalyst/Base Yield (%)
Enantiomeric
Excess (ee %)

Reference(s)

β,γ-Unsaturated

α-ketoesters
Organocatalyst up to 89 up to 96 [7]

Electrophilic

alkenes
K₂CO₃ Good - [14]

Applications in Drug Development
The diverse reactivity of bromonitromethane makes it a valuable reagent in the synthesis of

pharmaceutically relevant molecules.[2][20] The nitro group can be readily converted to an

amine, a crucial functional group in a vast number of drugs. For instance, bromonitromethane
is used in the preparation of intermediates for [2,3-d]pyrimidines, which act as inhibitors of Lck

(Lymphocyte-specific protein tyrosine kinase) and have potential applications in treating

diseases involving T-cell proliferation.[2] It is also a key starting material for the broad-spectrum

antibiotic trovafloxacin, which contains a 3-azabicyclo[3.1.0]hexane ring system.[6]

Experimental Protocols
General Procedure for the NaI-Catalyzed Addition of
Bromonitromethane to Aldehydes[17]

To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at room temperature, add

sodium iodide (0.1 mmol).

Add bromonitromethane (1.2 mmol) dropwise to the mixture.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the corresponding

1-bromo-1-nitroalkan-2-ol.

Organocatalytic Michael Addition for the Synthesis of
Chiral 4-Bromo-4-nitroketones[14]

In a reaction vial, dissolve the alkyl vinyl ketone (0.2 mmol) and the chiral secondary amine

catalyst (e.g., diphenylprolinol silyl ether, 10-20 mol%) in a suitable solvent (e.g., toluene, 1.0

mL) at the specified temperature (e.g., -20 °C).

Add bromonitromethane (0.4 mmol) to the solution.

Stir the reaction mixture for the specified time (e.g., 24-72 hours), monitoring by TLC.

Upon completion, directly purify the reaction mixture by flash column chromatography on

silica gel to yield the enantiomerically enriched 4-bromo-4-nitroketone.

Safety and Handling
Bromonitromethane is a strong oxidizing agent and should be handled with care.[8][21] It is

corrosive and can cause skin and eye irritation.[8][21]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses with side-shields, chemical-resistant gloves, and a lab coat.[21]

Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

Keep away from heat, sparks, and open flames. Avoid mixing with combustible materials.[21]

[22]
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Storage: Store in a cool, well-ventilated area in a tightly closed container. Keep away from

incompatible materials such as acids, bases, reducing agents, and combustibles.[23]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[21]

Conclusion
Bromonitromethane has proven to be an exceptionally versatile and valuable electrophile in

organic synthesis. Its ability to undergo a wide range of transformations, including Michael

additions, Henry reactions, and cycloadditions, provides access to a diverse array of

functionalized molecules. The synthetic utility of its products, particularly in the context of drug

discovery and development, underscores its importance. By understanding its reactivity and

adhering to proper handling procedures, researchers can continue to exploit the rich chemistry

of bromonitromethane to advance the frontiers of chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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